molecular formula C7H6FNO3 B12971531 2-((2-Fluoropyridin-4-yl)oxy)acetic acid

2-((2-Fluoropyridin-4-yl)oxy)acetic acid

Cat. No.: B12971531
M. Wt: 171.13 g/mol
InChI Key: ARHHJPZLUQZZNN-UHFFFAOYSA-N
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Description

2-((2-Fluoropyridin-4-yl)oxy)acetic acid (CAS 2354083-04-6) is a fluorinated pyridine derivative of significant interest in scientific research and development. With a molecular formula of C7H6FNO3 and a molecular weight of 171.13 g/mol, this compound serves as a versatile chemical building block . The fluorine atom at the 2-position of the pyridine ring is a critical structural feature, as it is known to influence the molecule's electronic properties, potentially increasing its acidity and modulating its hydrogen-bonding capabilities, which are crucial factors for interactions with biological targets . In research applications, this compound is primarily valued as a synthetic intermediate. It is used in the construction of more complex molecules for various fields, including medicinal chemistry and agrochemical science . For instance, fluorinated pyridine scaffolds are prominently featured in the development of novel pharmaceuticals, such as negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGlu5), which is being investigated for a range of psychiatric and neurodegenerative disorders . Furthermore, pyridine-based structures are a cornerstone of modern agrochemicals, with many new substances being registered for their efficacy and ability to overcome pest resistance . The synthetic route to this compound typically involves a nucleophilic aromatic substitution reaction, where a salt of acetic acid displaces a halide on the fluoropyridine ring, followed by hydrolysis . This product is intended for research purposes only. It is strictly for use in vitro (outside of living organisms) and is not meant for diagnostic, therapeutic, or any human or veterinary use. It has not been approved by the FDA or any other regulatory body for the prevention, treatment, or cure of medical conditions .

Properties

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

IUPAC Name

2-(2-fluoropyridin-4-yl)oxyacetic acid

InChI

InChI=1S/C7H6FNO3/c8-6-3-5(1-2-9-6)12-4-7(10)11/h1-3H,4H2,(H,10,11)

InChI Key

ARHHJPZLUQZZNN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1OCC(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Fluoropyridin-4-yl)oxy)acetic acid typically involves the nucleophilic substitution reaction of 2-fluoropyridine with chloroacetic acid. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of the chlorine atom by the pyridine ring. The reaction is usually conducted in an organic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product separation enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((2-Fluoropyridin-4-yl)oxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or thiourea are employed under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amino or thiol-substituted pyridines.

Scientific Research Applications

2-((2-Fluoropyridin-4-yl)oxy)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity.

Mechanism of Action

The mechanism of action of 2-((2-Fluoropyridin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Key Properties of 2-((2-Fluoropyridin-4-yl)oxy)acetic Acid and Analogs

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Purity Key Applications/Properties
2-((4-Chloropyridin-2-yl)oxy)acetic acid C₇H₆ClNO₃ Cl at 4-pyridinyl, OAc 187.58 95% Lab reagent; potential drug precursor
2-[5-(4-fluorophenyl)-4-oxo-thienopyrimidinyl]acetic acid C₁₄H₉FN₂O₃S Fluorophenyl, thienopyrimidine 304.3 - Life science research
2-fluoro-2-(3-methylpyridin-4-yl)acetic acid C₈H₈FNO₂ F, CH₃ at pyridinyl 169.15 - Synthetic intermediate
2-(3-Bromo-4-methoxyphenyl)acetic acid C₉H₉BrO₃ Br, OCH₃ at phenyl 257.07 - Crystal engineering; natural product synthesis

Structural and Functional Comparisons

Substituent Effects on Reactivity and Bioactivity

  • Fluorine vs. This improves interactions with biological targets .
  • Positional Isomerism : Shifting the fluorine from the 2-pyridinyl position (hypothesized in the target compound) to the 3-pyridinyl position (e.g., 2-(4-fluoropyridin-3-yl)acetic acid, ) alters steric and electronic profiles, affecting binding to enzymes or receptors.

Hydrogen Bonding and Crystallinity

  • Compounds like 2-(3-Bromo-4-methoxyphenyl)acetic acid () form strong O–H⋯O hydrogen-bonded dimers in crystals, stabilizing the solid state. The fluorine in this compound may similarly promote intermolecular interactions, though its smaller size compared to Br or OCH₃ groups could reduce packing efficiency .

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